molecular formula C17H25NO5 B1180858 L-A-PHOSPHATIDYLINOSITOL CAS No. 119943-95-2

L-A-PHOSPHATIDYLINOSITOL

Cat. No. B1180858
CAS RN: 119943-95-2
InChI Key:
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Description

Lysophosphatidylinositol (LPI, lysoPI), or L-α-lysophosphatidylinositol, is an endogenous lysophospholipid and endocannabinoid neurotransmitter . LPI, along with its 2-arachidonoyl- derivative, 2-arachidonoyl lysophosphatidylinositol (2-ALPI), have been proposed as the endogenous ligands of GPR55 . It is a phospholipid membrane component and a precursor of inositol phosphates .


Synthesis Analysis

Phosphoinositides, the seven phosphorylated derivatives of phosphatidylinositol, have emerged as regulators of key sub-cellular processes such as membrane transport, cytoskeletal function, and plasma membrane signaling in eukaryotic cells . The synthetic strategy developed involves a key enzymatic desymmetrisation step using Lipozyme TL-IM® . Phosphatidylinositol-4,5-bisphosphate (PtdIns-4,5-P2), a key molecule in the phosphoinositide signaling pathway, was thought to be synthesized exclusively by phosphorylation of PtdIns-4-P at the D-5 position of the inositol ring .


Molecular Structure Analysis

L-α-PHOSPHATIDYLINOSITOL has a molecular formula of C45H87O13P, an average mass of 867.138 Da, and a monoisotopic mass of 866.588440 Da . Phosphatidylinositol and its various metabolites and relevant enzymes can be located and operate within different membrane regions in cells .


Chemical Reactions Analysis

Phosphoinositides are low abundance cellular membrane lipids generated by phosphorylation on the inositol headgroup of phosphatidylinositol . The activity of a phosphoinositide phospholipase C results in the hydrolysis of phosphoinositides leading to the generation of the products, soluble inositol 1,4,5 triphosphate (IP3) and diacyl glycerol (DAG) that act as second messengers .


Physical And Chemical Properties Analysis

Phosphatidylinositol is a phosphoglyceride, containing inositol as a cyclohexanol head group . The product is soluble (10 mg/ml) in chloroform:methanol:water:1N HCl (20:10:1:1, v/v/v/v). It is also soluble in water (5 mg/ml), yielding a slightly hazy, faint yellow solution, indicating that 5 mg/ml is near the upper limits of solubility in water .

Scientific Research Applications

1. Role in Autophagy and Proteolysis

L-A-Phosphatidylinositol, through its derivatives and interactions with enzymes, plays a critical role in autophagy, a cellular degradation process. Inhibitors of phosphatidylinositol 3-kinase, like wortmannin and LY294002, have been shown to strongly inhibit proteolysis in rat hepatocytes, indicating the importance of phosphatidylinositol 3-kinase in autophagy and proteolysis (Blommaart et al., 1997).

2. Phosphorylation and Cellular Regulation

Phosphatidylinositol, including L-A-Phosphatidylinositol, undergoes phosphorylation to form various phosphoinositides, crucial for regulating cellular processes like proliferation, survival, cytoskeletal organization, and vesicle trafficking. This is governed by phosphoinositide kinases, highlighting the compound's significant role in cellular regulation (Fruman et al., 1998).

3. Involvement in Fatty Acid Incorporation

L-A-Phosphatidylinositol is also involved in incorporating polyunsaturated fatty acids into itself. This process is crucial in Caenorhabditis elegans, where a specific gene, mboa-7, is necessary for the incorporation of these fatty acids into phosphatidylinositol (Lee et al., 2007).

4. Role in Cancer and Therapeutic Targeting

Mutations and alterations in enzymes associated with phosphatidylinositol, such as PI3K, are linked to the development and progression of various cancers. This makes phosphatidylinositol and its related pathways potential targets for cancer therapeutics (Samuels et al., 2004).

5. Phosphoinositide Conversion in Cellular Functions

L-A-Phosphatidylinositol, through its conversion into different phosphoinositides, plays a significant role in various cellular functions, including membrane trafficking. This conversion is crucial for the endosomal-lysosomal pathway and has implications in diseases like myopathies and neuropathies (Robinson & Dixon, 2006).

Mechanism of Action

The PI3K pathway is deregulated in malignancies, leading to the overexpression of p110 isoforms (p110α, p110β, p110δ, p110γ) that induces malignant transformation in cells . Phosphatidylinositol-specific phospholipase C (PI-PLC) catalyzes the cleavage of the P-O bond in phosphatidylinositol and its several phosphorylated congeners via intramolecular nucleophilic attack of the 2-hydroxyl group of inositol on the phosphorus atom to produce .

Safety and Hazards

Phosphatidylinositol has several hazard statements including H302, H315, H319, H331, H336, H351, H361d, H372, and H412 . It also has several precautionary statements including P201, P273, P301 + P312 + P330, P302 + P352, P304 + P340 + P311, P308 + P313 .

Future Directions

Phosphoinositides, the seven phosphorylated derivatives of phosphatidylinositol, have emerged as key regulators of multiple sub-cellular processes such as membrane transport, cytoskeletal function, and signaling in eukaryotic cells . The study of inositol compounds continues to uncover new insights into cellular processes . These findings not only provide valuable insights for future research on the involvement of phosphoinositides in kidney pathophysiology, but also propose the use of the identified optimal matrices, particularly DAN and DHA, as the preferred choices for enhanced detection and mapping of these lipid species in future studies .

properties

{ "Design of the Synthesis Pathway": "The synthesis of L-A-PHOSPHATIDYLINOSITOL can be achieved through a multi-step process involving the protection and deprotection of various functional groups. The key steps involve the coupling of myo-inositol with a phosphatidic acid derivative, followed by deprotection of the inositol hydroxyl groups to yield the final product.", "Starting Materials": [ "Myo-inositol", "Phosphatidic acid derivative", "Protecting groups (e.g. TBDMS, TBDPS, TBDMSi, TBDPSi)" ], "Reaction": [ "Protection of inositol hydroxyl groups using TBDMS or TBDPS", "Coupling of myo-inositol with phosphatidic acid derivative using DCC or EDC as coupling reagents", "Deprotection of TBDMS or TBDPS groups using TBAF or HF to yield L-A-PHOSPHATIDYLINOSITOL" ] }

CAS RN

119943-95-2

Product Name

L-A-PHOSPHATIDYLINOSITOL

Molecular Formula

C17H25NO5

Molecular Weight

0

Origin of Product

United States

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